molecular formula C20H24N2 B5340711 1-benzyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

1-benzyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Cat. No.: B5340711
M. Wt: 292.4 g/mol
InChI Key: YWXKCOCOLZXNMU-KPKJPENVSA-N
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Description

1-Benzyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a synthetic compound belonging to the piperazine class of chemicals. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a benzyl group and a phenylprop-2-en-1-yl group attached to the piperazine ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves the reaction of piperazine with benzyl chloride and cinnamyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reaction time to optimize the production efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the phenylprop-2-en-1-yl group to a single bond, yielding a saturated derivative.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Benzyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in dopaminergic and serotonergic systems .

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A simpler analog without the phenylprop-2-en-1-yl group, known for its stimulant properties.

Properties

IUPAC Name

1-benzyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-3-8-19(9-4-1)12-7-13-21-14-16-22(17-15-21)18-20-10-5-2-6-11-20/h1-12H,13-18H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXKCOCOLZXNMU-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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